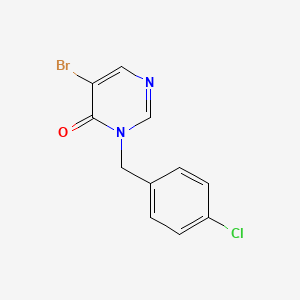![molecular formula C15H18N2 B8704629 N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B8704629.png)
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine is an organic compound that features a benzyl group substituted with a methyl group at the 2-position and a pyridine ring attached via an ethylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine typically involves the nucleophilic substitution of a halogenated benzyl compound with a pyridine derivative. One common method is the reaction of 2-methylbenzyl chloride with 2-(3-pyridyl)ethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ catalysts and optimized reaction conditions to ensure efficient production. The use of automated systems and real-time monitoring can further improve the scalability and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The benzyl and pyridine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2-Methylbenzyl)-(2-pyridin-2-ylethyl)amine: Similar structure but with the pyridine ring attached at the 2-position.
(2-Methylbenzyl)-(2-pyridin-4-ylethyl)amine: Pyridine ring attached at the 4-position.
(2-Methylbenzyl)-(3-pyridin-3-ylethyl)amine: Methyl group on the benzyl ring at the 3-position.
Uniqueness
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine is unique due to the specific positioning of the methyl group and the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine |
InChI |
InChI=1S/C15H18N2/c1-13-5-2-3-7-15(13)12-17-10-8-14-6-4-9-16-11-14/h2-7,9,11,17H,8,10,12H2,1H3 |
InChI Key |
BXMVFFTXDGHURC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


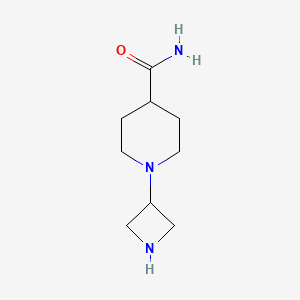
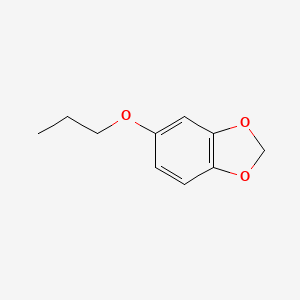
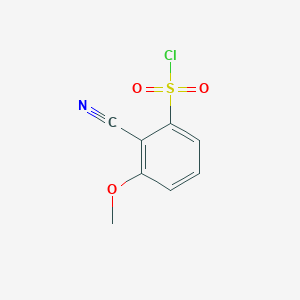
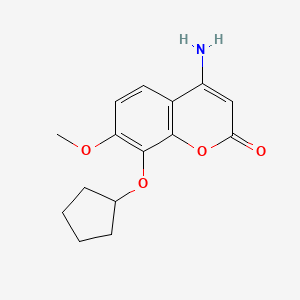
![1,3,4-Thiadiazole-2-ethanol, beta-amino-beta-methyl-5-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-, (betaS)-](/img/structure/B8704588.png)
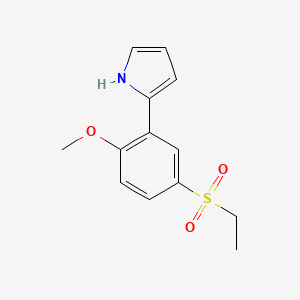
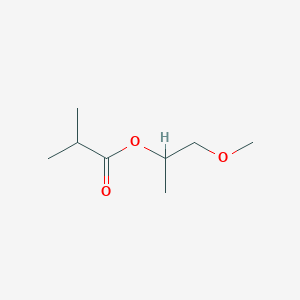
![Ethyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8704610.png)
![3-Methyl-4-oxo-4,7-dihydroisothiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B8704614.png)
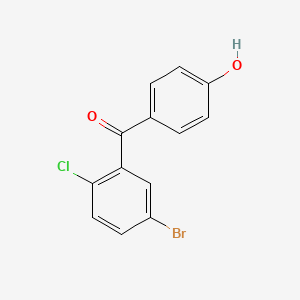
![2-[Hydroxy(4-methoxyphenyl)methylidene]thiophen-3(2H)-one](/img/structure/B8704622.png)
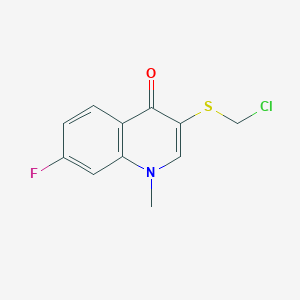
![1,2-Dihydropyrido[2,3-e][1,2,4]triazin-3(4H)-one](/img/structure/B8704636.png)
